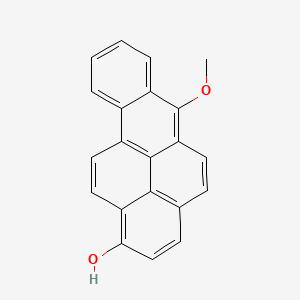

6-Methoxybenzo(a)pyren-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

74192-57-7 |

|---|---|

Molecular Formula |

C21H14O2 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

6-methoxybenzo[a]pyren-1-ol |

InChI |

InChI=1S/C21H14O2/c1-23-21-15-5-3-2-4-13(15)14-9-10-16-18(22)11-7-12-6-8-17(21)20(14)19(12)16/h2-11,22H,1H3 |

InChI Key |

PDXXUTPLRGAPEL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)O)C5=CC=CC=C51 |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Benzo a Pyrene Type Structures

Chemical Synthesis Pathways of Benzo[a]pyrenols

The synthesis of benzo[a]pyrenols, the hydroxylated derivatives of benzo[a]pyrene (B130552), is a complex task that leverages a variety of modern and classical organic chemistry techniques. These methods focus on building the pentacyclic aromatic core and then introducing the hydroxyl group at a specific position.

Palladium-Catalyzed Cross-Coupling Strategies for Polycyclic Aromatic Systems

Palladium-catalyzed cross-coupling reactions have become powerful tools for the construction of carbon-carbon bonds, enabling the synthesis of complex aromatic systems like benzo[a]pyrene. nih.govrsc.org These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods. researchgate.net

Another relevant palladium-catalyzed method is the Heck reaction. Alkanone chains have been introduced into the benzo[a]pyrene structure via specialized Heck reactions after an initial iodination step, demonstrating the utility of this method for functionalization. researchgate.net Furthermore, palladium-catalyzed [3+3] annulation methods have been developed to synthesize PAHs from smaller aromatic fragments, showcasing the versatility of palladium catalysis in building complex polycyclic structures. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions in PAH Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Naphthalene 2-boronic acid, 2-bromobenzene-1,3-dialdehyde | Palladium catalyst | Benzo[a]pyrene | researchgate.net |

| Heck Reaction | Iodinated benzo[a]pyrene, Alkenes | Palladium catalyst | Alkanone-substituted Benzo[a]pyrene | researchgate.net |

| [3+3] Annulation | Dibromonaphthalene, PAH boronic esters | Palladium catalyst | Perylene derivatives | rsc.org |

| Oxidative Carbonylation | Biaryl compounds | Pd(OAc)₂, CO | Polycyclic aromatic lactones | nih.gov |

Multi-Step Synthetic Routes Involving Cyclization Reactions

Traditional and modern multi-step syntheses remain fundamental for constructing the benzo[a]pyrene skeleton. These routes often culminate in a key cyclization step to form the final pentacyclic system.

The Haworth synthesis is a classical multi-step sequence used for BaP. It typically involves the Friedel-Crafts reaction of pyrene (B120774) with succinic anhydride, followed by reduction of the keto-acid, acid-catalyzed cyclization, reduction of the resulting ketone, dehydration, and final palladium-catalyzed dehydrogenation. researchgate.net

More contemporary approaches often involve the cyclization of functionalized chains attached to a pyrene or tetrahydropyrene (THPy) core. rsc.org For instance, the cyclization of ethyl 4-(pyren-2-yl)butanoate using hydrofluoric acid (HF), followed by reduction, dehydration, and dehydrogenation, yields benzo[a]pyrene. rsc.org Similarly, 4-(methoxypyrene)butanoic acids can be cyclized with polyphosphoric acid (PPA) to produce methoxy-tetrahydrobenzo[a]pyren-7-ones, which are key intermediates for methoxylated BaP derivatives. researchgate.net

Computational studies have also explored a methyl addition/cyclization (MAC) mechanism for benzo[a]pyrene formation, starting from chrysene or benz(a)anthracene, involving steps like hydrogen abstraction, methyl radical addition, and ring closure. nih.gov

Oxidative Transformation Methods for Hydroxylation and Quinone Formation

Oxidative methods are employed both to mimic metabolic pathways and as a synthetic tool to introduce hydroxyl groups and form quinones on the benzo[a]pyrene ring system. researchgate.netnih.gov The enzymatic metabolism of benzo[a]pyrene, primarily by cytochrome P450 enzymes, leads to the formation of epoxides, dihydrodiols, phenols, and quinones. wikipedia.orgnih.gov

In a laboratory setting, these transformations can be mimicked. For example, the oxidation of BaP can be initiated by hydroxyl radicals (•OH) or singlet oxygen (¹O₂). acs.org Theoretical studies show that these reactions can lead to the formation of various benzo[a]pyrene quinones, such as BaP-1,6-quinone and BaP-3,6-quinone. acs.org These quinones can subsequently be reduced to hydroquinones, which exist in equilibrium with their hydroxylated aromatic forms (phenols). researchgate.net

The biotransformation by microorganisms also provides a pathway to oxidized derivatives. For instance, Mycobacterium vanbaalenii PYR-1 oxidizes benzo[a]pyrene to cis-dihydrodiols at various positions (C-4,5, C-9,10, and C-11,12), which are precursors to phenols. nih.govmdpi.com

Synthetic Approaches for Methoxylated Benzo[a]pyrene Derivatives

The synthesis of specific methoxy-substituted benzo[a]pyrenes, such as 6-Methoxybenzo(a)pyren-1-ol, involves either the direct introduction of a methoxy (B1213986) group onto a pre-formed ring system or the construction of the skeleton from methoxy-containing precursors.

Methoxy Group Introduction Strategies

The introduction of a methoxy group can be achieved through various synthetic maneuvers. A common route involves the synthesis of a hydroxylated precursor, followed by methylation. However, building the benzo[a]pyrene skeleton with the methoxy group already in place is often more regioselective.

One documented synthesis of 1-methoxybenzo[a]pyrene involved an acid-catalyzed cyclization of 1-methoxy-5-(2-methoxyvinyl)chrysene. nih.gov This precursor was obtained from a Wittig reaction, showcasing a multi-step approach to building the methoxylated target. nih.gov Syntheses of 3-methoxybenzo[a]pyrene and 9-methoxybenzo[a]pyrene have also been reported, starting from appropriately substituted chrysene or pyrene precursors. nih.gov For example, the synthesis of 3-methoxybenzo[a]pyrene was achieved in 83% yield through a sequence culminating in the aromatization of a tetrahydro-precursor. nih.gov

Table 2: Reported Syntheses of Methoxybenzo[a]pyrene Isomers

| Compound | Key Reaction Step | Starting Material Type | Yield | Reference |

|---|---|---|---|---|

| 1-Methoxybenzo[a]pyrene | Acid-catalyzed cyclization | Methoxyvinyl-chrysene | - | nih.gov |

| 3-Methoxybenzo[a]pyrene | Aromatization | Methoxy-tetrahydrobenzo[a]pyrene | 83% | nih.gov |

| 9-Methoxybenzo[a]pyrene | Aromatization | Methoxy-tetrahydrobenzo[a]pyrene | 70% | nih.gov |

Demethylation Reactions to Access Hydroxylated Analogs

To synthesize hydroxylated derivatives from their methoxylated counterparts, demethylation is a critical step. This is particularly useful for producing phenol metabolites like this compound, where one methoxy group is retained while another is cleaved to a hydroxyl group, or for producing the diol from a dimethoxy precursor.

Common reagents for demethylating phenolic ethers include boron tribromide (BBr₃) and pyridinium chloride. google.com However, these reagents can be harsh and may lack regioselectivity in poly-functionalized molecules. An attempted demethylation of 1-methoxybenzo[a]pyrene using BBr₃ was reported to be unsuccessful, highlighting the challenges in these systems. nih.gov

More selective methods have been developed. For instance, aluminum chloride (AlCl₃) in dichloromethane can be used for the regioselective demethylation of p-methoxy groups in phenolic esters and diaryl ketones. google.com Another strategy involves the demethylation of methoxy ketones that are intermediates in the synthesis of benzo[a]pyrenols. researchgate.net The choice of demethylating agent is crucial to avoid unwanted side reactions on the sensitive polycyclic aromatic core.

Strategies for Isotopic Labeling in Metabolite Synthesis for Mechanistic Studies

Mechanistic studies of benzo[a]pyrene metabolism heavily rely on the use of isotopically labeled compounds to trace the formation and fate of various metabolites. The synthesis of these labeled molecules is a critical first step and often involves multi-step organic synthesis.

Carbon-13 Labeling:

Carbon-13 is a stable isotope that is frequently incorporated into the aromatic backbone of benzo[a]pyrene. This allows for the differentiation of the compound and its metabolites from naturally occurring, unlabeled analogs when analyzed by mass spectrometry. The development of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has been a significant advancement, offering high sensitivity and accuracy in the quantification of B[a]P metabolites.

A common strategy for introducing ¹³C atoms involves the use of ¹³C-labeled starting materials in the total synthesis of the benzo[a]pyrene skeleton. For instance, synthetic routes have been designed to be adaptable for the preparation of ¹³C-labeled analogues of B[a]P phenols and quinones nih.gov. These methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the polycyclic aromatic system from smaller, isotopically enriched precursors nih.gov. Once the ¹³C-labeled benzo[a]pyrene core is synthesized, it can be further functionalized to produce the desired labeled metabolites. For example, a methoxy group could be introduced, followed by hydroxylation to yield a compound like this compound. The key is to incorporate the ¹³C label in a stable position that will not be lost during subsequent metabolic transformations.

Deuterium and Tritium Labeling:

Deuterium (a stable isotope) and tritium (a radioisotope) are isotopes of hydrogen and can be introduced into the benzo[a]pyrene molecule through various methods, including:

Acid-catalyzed exchange: Aromatic protons can be exchanged for deuterium or tritium by treatment with a strong deuterated or tritiated acid.

Catalytic reduction: The reduction of a precursor containing a reducible functional group (e.g., a halogen or a double bond) with deuterium or tritium gas in the presence of a catalyst can introduce the isotope.

Use of labeled reagents: Reagents such as deuterated or tritiated borohydrides can be used to introduce the label at specific positions.

While these methods are effective for general labeling, achieving site-specific labeling, which is often crucial for mechanistic studies, requires more intricate synthetic design. For example, to specifically label a particular position on the aromatic ring, a precursor with a leaving group at that position can be subjected to a reaction with a deuterated or tritiated reagent.

The application of these isotopically labeled standards is central to quantitative metabolic profiling. By adding a known amount of the stable isotope-labeled metabolite to a biological sample, the endogenous, unlabeled metabolite can be accurately quantified by comparing the mass spectrometric signals of the labeled and unlabeled species. This stable isotope dilution method overcomes issues of sample loss during workup and variations in instrument response.

Below is a table summarizing the common isotopes used in benzo[a]pyrene metabolic studies and their applications.

| Isotope | Type | Common Incorporation Method(s) | Key Application in Mechanistic Studies | Analytical Technique(s) |

| Carbon-13 (¹³C) | Stable | Total synthesis using ¹³C-labeled precursors; Palladium-catalyzed cross-coupling reactions. | Internal standards for quantitative analysis of metabolites by mass spectrometry; Tracing the fate of the carbon skeleton. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Deuterium (²H, D) | Stable | Acid-catalyzed exchange; Catalytic deuteration; Use of deuterated reagents (e.g., NaBD₄). | Probing reaction mechanisms (kinetic isotope effects); Internal standards for MS analysis. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Tritium (³H, T) | Radioactive | Acid-catalyzed exchange; Catalytic tritiation; Use of tritiated reagents (e.g., NaBT₄). | Highly sensitive tracing of metabolites; Autoradiography. | Liquid Scintillation Counting, Radiometric Detectors coupled with HPLC |

Biotransformation and Metabolic Pathways of Oxygenated Polycyclic Aromatic Hydrocarbon Metabolites

Mammalian Biotransformation Mechanisms of Benzo[a]pyrene (B130552) Leading to Oxygenated Derivatives

In mammalian systems, the lipophilic nature of benzo[a]pyrene necessitates metabolic conversion to more hydrophilic forms for excretion. This transformation is carried out by a series of enzymes that produce various oxygenated derivatives, including phenols, dihydrodiols, quinones, and epoxides. mdpi.comresearchgate.netnih.gov The detoxification of B[a]P predominantly involves several isoforms of cytochrome P450 (CYPs). encyclopedia.pub While this process is a detoxification mechanism, it can also produce reactive metabolites with biological activity. encyclopedia.pub

Phase I Metabolic Reactions: Hydroxylation and Methoxylation

The initial and rate-limiting step in the metabolism of B[a]P is the introduction of oxygen, a process known as oxidation. researchgate.net This is primarily accomplished through hydroxylation, where hydroxyl (-OH) groups are added to the B[a]P molecule, forming phenols and dihydrodiols. mdpi.com Subsequent reactions can include methoxylation, where a methyl group is added to a hydroxyl group, forming a methoxy (B1213986) (-OCH3) ether. The formation of various B[a]P phenols, such as 1-hydroxy-B[a]P and 3-hydroxy-B[a]P, and their corresponding methoxy derivatives has been documented. nih.gov For instance, acid-catalyzed cyclization can produce 3-methoxybenzo[a]pyrene. nih.gov The existence of hydroxymethoxybenzo(a)pyrene and dimethoxybenzo(a)pyrene has been identified in bacterial metabolism, indicating that such combined functional groups can be metabolic products of B[a]P. researchgate.net

The primary enzymes responsible for the oxidation of B[a]P in Phase I are the cytochrome P450 (CYP) monooxygenases, particularly those belonging to the CYP1 family. mdpi.comencyclopedia.pub Several CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1, are implicated in B[a]P oxidation, with CYP1A1 being the most active in mammals. mdpi.comencyclopedia.pubnih.gov These enzymes catalyze the insertion of an oxygen atom into the B[a]P ring structure, typically forming reactive epoxide intermediates. researchgate.netosti.gov This enzymatic action is the first step toward producing the various oxygenated metabolites. researchgate.net Besides the CYP-mediated pathway, other enzymes like prostaglandin (B15479496) H synthase and lipoxygenase can also participate in B[a]P's metabolic transformations. mdpi.comencyclopedia.pub

Table 1: Key Phase I Enzymes in Benzo[a]pyrene Metabolism

| Enzyme Family | Specific Isoforms | Role in B[a]P Metabolism |

| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP1B1 | Primary oxidation of B[a]P to form epoxides, phenols, and quinones. mdpi.comnih.gov |

| Aldo-Keto Reductase (AKR) | AKR1 Family | Oxidation of B[a]P-7,8-diol to B[a]P-7,8-quinone. nih.gov |

| Microsomal Epoxide Hydrolase (mEH) | EPHX1 | Hydrolysis of B[a]P epoxides to form trans-dihydrodiols. nih.govwikipathways.org |

Following the formation of epoxides by CYP enzymes, microsomal epoxide hydrolase (mEH) plays a crucial role. researchgate.netnih.gov This enzyme catalyzes the hydrolysis of the epoxide ring by adding a water molecule, which results in the formation of trans-dihydrodiols. researchgate.netnih.gov A key metabolite formed through this pathway is benzo[a]pyrene-7,8-dihydrodiol, which is generated from the benzo[a]pyrene-7,8-epoxide intermediate. nih.gov This hydration step is critical as it deactivates the reactive epoxide. However, the resulting dihydrodiol can serve as a substrate for further oxidation by CYP enzymes, leading to the formation of diol epoxides, a class of ultimate carcinogenic metabolites. nih.gov

Phase II Conjugation Pathways for Metabolite Elimination

In Phase II of metabolism, the oxygenated B[a]P metabolites produced during Phase I are conjugated with endogenous, water-soluble molecules. mdpi.comencyclopedia.pub This process significantly increases their hydrophilicity, which prevents them from accumulating in fatty tissues and facilitates their elimination from the body via urine or feces. mdpi.com The primary conjugation reactions for B[a]P metabolites are glucuronidation and sulfation. nih.gov

Glucuronidation is a major Phase II pathway where the enzyme UDP-glucuronosyltransferase (UGT) transfers glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl groups of B[a]P phenols and dihydrodiols. mdpi.comnih.gov This reaction forms glucuronide conjugates, which are significantly more water-soluble and readily excretable. nih.gov Studies using rodent and human hepatic microsomes have demonstrated the glucuronidation of B[a]P diol, highlighting its importance across different species. osti.gov

Sulfation is another critical conjugation pathway for B[a]P metabolites. mdpi.comnih.gov In this reaction, sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylated metabolites. mdpi.com This process forms sulfate (B86663) conjugates, which, like glucuronides, are highly polar and easily eliminated from the body. nih.gov The WikiPathways database for benzo(a)pyrene metabolism lists metabolites such as Benzo[a]pyrene-9-sulfate and Benzo[a]pyrene-7-sulfate, illustrating this specific pathway. wikipathways.org

Table 2: Phase II Conjugation Pathways for Benzo[a]pyrene Metabolites

| Pathway | Enzyme Family | Endogenous Substrate | Resulting Conjugate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Uridine diphosphate-glucuronic acid (UDPGA) | Glucuronide Conjugates mdpi.comnih.gov |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine 5'-phosphosulfate (PAPS) | Sulfate Conjugates mdpi.comnih.gov |

| Glutathione (B108866) Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) | Glutathione Conjugates mdpi.comscispace.com |

Glutathionylation and the Mercapturic Acid Pathway

The mercapturic acid pathway represents a critical detoxification route for a wide array of electrophilic xenobiotics and their metabolites. nih.gov This pathway involves the conjugation of the electrophilic compound with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). scispace.com Subsequent enzymatic processing of the glutathione conjugate leads to the formation of a mercapturic acid (an N-acetylcysteine conjugate), which is then typically excreted in the urine. nih.govnih.gov

While direct studies on the glutathionylation of 6-Methoxybenzo(a)pyren-1-ol are not extensively detailed in the available literature, the metabolism of its parent compound, benzo[a]pyrene (BaP), provides significant insights. The metabolic activation of BaP can lead to the formation of highly reactive diol epoxides, which are known substrates for GSTs. scispace.comresearchgate.net The enzymatic conjugation with GSH is a crucial step in neutralizing the carcinogenic potential of these reactive intermediates. scispace.com Given the presence of a hydroxyl group and a methoxy group on the benzo[a]pyrene skeleton, this compound is likely subject to further metabolic transformations that could generate electrophilic species susceptible to glutathionylation.

The process of glutathionylation is followed by the sequential action of γ-glutamyltransferase, dipeptidases, and cysteine S-conjugate N-acetyltransferase to yield the final mercapturic acid product. nih.gov The presence of mercapturic acid derivatives of BaP metabolites in urine serves as a biomarker for exposure to the parent compound. nih.gov It is plausible that this compound, as a metabolite of BaP, would also undergo similar detoxification via the mercapturic acid pathway.

Microbial Biotransformation of Polycyclic Aromatic Hydrocarbon Derivatives in Environmental Systems

Microorganisms play a pivotal role in the environmental fate of polycyclic aromatic hydrocarbons (PAHs) and their derivatives through their diverse metabolic capabilities. nih.gov The biotransformation of these compounds is a key process in their degradation and removal from contaminated ecosystems.

Bacterial Degradation Pathways and Key Enzymes

A number of bacterial species have been identified that can metabolize PAHs. gavinpublishers.com Genera such as Mycobacterium, Rhodococcus, Pseudomonas, and Sphingomonas are known for their ability to degrade high-molecular-weight PAHs like benzo[a]pyrene. gavinpublishers.commdpi.com The initial step in the bacterial degradation of BaP often involves the action of dioxygenase enzymes, which introduce two hydroxyl groups into the aromatic ring system. asm.orgnih.gov This leads to the formation of cis-dihydrodiols. asm.orgoup.com

Further metabolism can proceed through ring cleavage, catalyzed by other enzymes, ultimately leading to the breakdown of the complex PAH structure into simpler molecules that can enter central metabolic pathways. mdpi.com For instance, Mycobacterium vanbaalenii PYR-1 has been shown to oxidize BaP at multiple positions, including the C-4,5, C-9,10, and C-11,12 positions. asm.orgnih.gov The degradation of BaP by some bacteria can also lead to the formation of various oxidized and ring-fission products. mdpi.com

Fungal and Algal Metabolic Transformations

Fungi, particularly white-rot fungi, are also proficient in the degradation of PAHs. nih.govnih.gov These organisms utilize extracellular ligninolytic enzymes, such as laccases and peroxidases, to initiate the oxidation of these recalcitrant compounds. gavinpublishers.com The fungus Cunninghamella elegans has been shown to metabolize 6-nitrobenzo[a]pyrene to glucoside and sulfate conjugates of its hydroxylated metabolites, suggesting that conjugation reactions are a detoxification pathway in fungi. nih.gov

Certain species of green algae, such as Selenastrum capricornutum, can metabolize BaP, primarily producing dihydrodiols. nih.gov The metabolic pathway in these algae appears to involve a dioxygenase enzyme system. nih.gov However, the extent of metabolism can vary significantly among different algal species. nih.gov

Formation of Hydroxymethoxy and Dimethoxy Benzo[a]pyrene Products by Microorganisms

The formation of methoxylated derivatives of BaP has been observed during microbial metabolism. Studies with Mycobacterium vanbaalenii PYR-1 have identified hydroxymethoxy and dimethoxy derivatives of BaP as metabolites. asm.orgnih.gov Similarly, the degradation of BaP by Bacillus subtilis BMT4i was found to produce hydroxymethoxybenzo(a)pyrene and dimethoxybenzo(a)pyrene. researchgate.net These findings indicate that microorganisms possess the enzymatic machinery to introduce both hydroxyl and methoxy groups onto the benzo[a]pyrene ring structure. The formation of this compound could therefore be a plausible step in the microbial transformation of benzo[a]pyrene.

Comparative Metabolic Studies Across Biological Systems (e.g., in vitro and in vivo)

Comparative studies of BaP metabolism across different biological systems have revealed significant variations in the metabolic pathways and the profiles of resulting metabolites. In mammalian systems, the metabolism of BaP is primarily mediated by cytochrome P450 monooxygenases, leading to the formation of epoxides, phenols, and dihydrodiols. researchgate.netnih.gov These reactions are part of the detoxification process but can also lead to the formation of carcinogenic diol epoxides. researchgate.net

In vitro studies using rat liver microsomes have shown the formation of various BaP metabolites, including phenols, quinones, and dihydrodiols. nih.gov Comparative studies between fish and rats have highlighted differences in the rates of BaP metabolism and the formation of specific metabolites, which may contribute to species-specific differences in susceptibility to BaP-induced carcinogenesis. nih.gov

Table 1: Key Enzymes in the Biotransformation of Benzo[a]pyrene and its Derivatives

| Enzyme Class | Function | Biological System |

|---|---|---|

| Dioxygenases | Introduction of two hydroxyl groups | Bacteria |

| Monooxygenases (Cytochrome P450) | Formation of epoxides, phenols | Mammals, Bacteria |

| Laccases | Oxidation of phenolic compounds | Fungi |

| Peroxidases | Oxidation of a wide range of substrates | Fungi |

Table 2: Major Metabolites of Benzo[a]pyrene in Different Biological Systems

| Metabolite | Biological System |

|---|---|

| cis-Dihydrodiols | Bacteria, Algae |

| trans-Dihydrodiols | Mammals |

| Phenols | Mammals, Fungi |

| Quinones | Mammals, Fungi, Algae |

| Glutathione conjugates | Mammals |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzo[a]pyrene (BaP) |

| Glutathione (GSH) |

| N-acetylcysteine |

| Benzo[a]pyrene diol epoxides |

| cis-dihydrodiols |

| 6-nitrobenzo[a]pyrene |

| Hydroxymethoxybenzo(a)pyrene |

| Dimethoxybenzo(a)pyrene |

| Benzo[a]pyrene phenols |

| Benzo[a]pyrene quinones |

Molecular Mechanisms of Interaction for Oxygenated Polycyclic Aromatic Hydrocarbon Metabolites

Formation of DNA Adducts by Reactive Metabolites

The covalent binding of reactive metabolites to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis. Polycyclic aromatic hydrocarbons (PAHs), including benzo(a)pyrene (B[a]P), are known to form both stable and unstable (depurinating) DNA adducts following metabolic activation.

Stable DNA Adduct Formation

Stable DNA adducts are persistent modifications to the DNA structure that, if not repaired, can lead to mutations during DNA replication. The formation of stable adducts by metabolites of B[a]P, such as benzo[a]pyrene (B130552) diol epoxide (BPDE), has been extensively studied. researchgate.netnih.gov These adducts often involve the covalent binding of the electrophilic metabolite to the exocyclic amino groups of purine bases, particularly guanine (B1146940). researchgate.net While specific studies on the stable DNA adducts formed exclusively by 6-Methoxybenzo(a)pyren-1-ol are limited, the principles of PAH-DNA adduction suggest that its reactive metabolites would also form such stable adducts. The presence of the methoxy (B1213986) and hydroxyl groups on the aromatic ring system can influence the electronic properties and reactivity of the molecule, potentially affecting the types and yields of stable adducts formed compared to the parent compound.

Depurinating DNA Adduct Mechanisms

In addition to stable adducts, reactive PAH metabolites can form depurinating DNA adducts. These adducts are chemically unstable and lead to the cleavage of the glycosidic bond between the modified purine base and the deoxyribose sugar, resulting in an apurinic (AP) site. nih.gov AP sites are non-coding lesions that can lead to mutations if not accurately repaired by the base excision repair pathway. The formation of depurinating adducts is often associated with the one-electron oxidation pathway of PAH activation, which generates reactive radical cations. nih.gov For benzo[a]pyrene, depurinating adducts such as 8-(BP-6-yl)Gua, 7-(BP-6-yl)Gua, and 7-(BP-6-yl)Ade have been identified. nih.gov The methoxy substitution in this compound could influence the stability of the radical cation and the subsequent formation of depurinating adducts.

Regioselectivity of Adduct Formation with Deoxyribonucleosides

The reaction of reactive PAH metabolites with DNA is not random; it exhibits regioselectivity, with certain positions on the DNA bases being more susceptible to attack. For benzo[a]pyrene diol epoxide, the primary site of adduction is the N2 position of guanine. washington.edu The regioselectivity is influenced by factors such as the electronic structure of the reactive intermediate and the steric accessibility of the nucleophilic sites on the DNA bases. In the case of this compound, the positions of the methoxy and hydroxyl groups would be expected to alter the electron distribution in the aromatic system, thereby influencing the reactivity of its electrophilic metabolites and the regioselectivity of DNA adduct formation with deoxyguanosine and deoxyadenosine.

Oxidative Stress Induction and Reactive Oxygen Species Generation by Quinone Metabolites

The metabolism of PAHs can lead to the formation of quinone metabolites, which are highly redox-active molecules. These quinones can participate in futile redox cycling, a process that involves the one-electron reduction of the quinone to a semiquinone radical, followed by the re-oxidation of the semiquinone back to the quinone by molecular oxygen. This cycling process generates reactive oxygen species (ROS), such as superoxide anion radicals and hydrogen peroxide. nih.govnih.govresearchgate.net An excess of ROS can overwhelm the cellular antioxidant defense systems, leading to a state of oxidative stress. Oxidative stress can cause damage to cellular macromolecules, including lipids, proteins, and DNA, contributing to carcinogenesis.

Metabolites of benzo[a]pyrene, such as BP-1,6-quinone, have been shown to generate ROS and induce endothelial dysfunction. nih.gov It is plausible that this compound can also be metabolized to quinone species. The presence of the hydroxyl and methoxy groups could influence the redox potential of the resulting quinones and their capacity to generate ROS.

Interaction with Aryl Hydrocarbon Receptor (AhR) and Downstream Signaling Pathways

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide range of environmental xenobiotics, including PAHs. nih.gov Upon binding to a ligand like a PAH metabolite, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. nih.gov

Electrophilic Reactivity and Carbocation Intermediates in Metabolic Activation

The metabolic activation of PAHs is a prerequisite for their covalent interaction with DNA. This activation process typically involves enzymatic oxidation to form highly reactive electrophilic intermediates. nih.gov One major pathway involves the formation of diol epoxides, which are potent electrophiles. researchgate.net Another key pathway is one-electron oxidation, which generates radical cations. nih.gov These radical cations can act as electrophiles themselves or can be further metabolized.

The formation of carbocation intermediates is a central feature of the electrophilic reactivity of activated PAHs. For instance, the opening of the epoxide ring in a diol epoxide generates a carbocation that readily reacts with nucleophilic sites in DNA. Similarly, radical cations possess electrophilic character and can directly attack DNA. The presence of a methoxy group, an electron-donating group, on the benzo(a)pyrene ring system in this compound would be expected to influence the stability and reactivity of any carbocation intermediates formed during its metabolic activation, thereby modulating its genotoxic potential.

Enzyme Induction and Modulation by Oxygenated Polycyclic Aromatic Hydrocarbons

The introduction of oxygen-containing functional groups, such as hydroxyl (-OH) and methoxy (-OCH3), to the core structure of polycyclic aromatic hydrocarbons (PAHs) significantly alters their biological activity, including their ability to induce and modulate the expression and function of key metabolic enzymes. The compound this compound, an oxygenated metabolite of benzo(a)pyrene (BaP), is anticipated to interact with and influence the activity of enzymes primarily involved in xenobiotic metabolism, most notably the cytochrome P450 (CYP) superfamily.

The metabolic fate of BaP is intricately linked to the activity of CYP enzymes, particularly members of the CYP1 family, such as CYP1A1 and CYP1B1. These enzymes are responsible for the initial oxidation of BaP, a critical step in both its detoxification and metabolic activation to carcinogenic derivatives. The expression of these enzymes is, in turn, regulated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to a ligand, such as BaP or its metabolites, the AhR translocates to the nucleus and promotes the transcription of genes encoding for CYP1A1, CYP1B1, and other drug-metabolizing enzymes.

The presence of both a methoxy and a hydroxyl group on the benzo(a)pyrene structure, as in this compound, suggests a potential for complex interactions with these enzymatic systems. While direct experimental data on the enzyme induction and modulation profile of this compound is not extensively available, inferences can be drawn from the behavior of structurally related methoxylated and hydroxylated PAHs.

Research on other methoxylated aromatic compounds has demonstrated their capacity to modulate CYP enzyme activity. For instance, certain methoxylated flavonoids have been shown to inhibit the catalytic activity of CYP1A1 and CYP1B1. nih.govoup.com This inhibition can occur through direct competition for the active site of the enzyme or by downregulating the expression of the enzyme at the protein level. nih.govnih.gov The methoxy group, depending on its position, can influence the binding affinity of the compound to the enzyme's active site, potentially acting as an inhibitor of the metabolism of other substrates, including the parent compound BaP.

Conversely, hydroxylated metabolites of PAHs can also act as substrates and modulators of CYP enzymes. The formation of phenolic metabolites, such as 3-hydroxybenzo(a)pyrene, is a common pathway in BaP metabolism catalyzed by CYP enzymes. nih.govnih.gov These hydroxylated compounds can themselves be further metabolized or can influence the activity of the enzymes that produced them.

The following table summarizes the potential modulatory effects of this compound on key enzymes, based on the known activities of structurally similar compounds. It is important to note that this is a predictive representation due to the absence of direct experimental data for this specific compound.

| Enzyme | Predicted Effect of this compound | Basis for Prediction |

| CYP1A1 | Induction and/or Inhibition | - Induction: As a derivative of BaP, it may act as an agonist for the Aryl Hydrocarbon Receptor (AhR), leading to increased transcription of the CYP1A1 gene. nih.gov - Inhibition: The methoxy group may allow it to act as a competitive inhibitor of CYP1A1 activity, similar to other methoxylated flavonoids. nih.govoup.com |

| CYP1B1 | Induction and/or Inhibition | - Induction: Similar to CYP1A1, its expression is regulated by the AhR, and BaP derivatives can induce its transcription. oup.com - Inhibition: The presence of oxygenated functional groups could lead to competitive inhibition of enzyme activity. nih.gov |

| Epoxide Hydrolase (mEH) | Potential Modulation | The metabolism of BaP involves epoxide intermediates that are substrates for mEH. oup.com The presence of substituents on the aromatic ring could influence the interaction with and activity of mEH. |

Detailed research findings on related compounds further illuminate the potential mechanisms at play. For example, studies on methoxylated flavonoids have demonstrated their ability to significantly reduce BaP-induced CYP1A1 protein expression and catalytic activity in human bronchial epithelial cells. nih.gov The degree of inhibition was found to be dependent on the specific pattern of methoxylation. This suggests that the position of the methoxy group on the benzo(a)pyrene ring system is a critical determinant of its modulatory activity.

Environmental Distribution, Fate, and Remediation of Oxygenated Polycyclic Aromatic Hydrocarbons

Formation Pathways in Natural and Anthropogenic Combustion Processes

Oxygenated polycyclic aromatic hydrocarbons (OPAHs), a class of compounds that includes derivatives of benzo(a)pyrene, are introduced into the environment through two main pathways: direct emission from combustion processes and secondary formation in the atmosphere. nih.govresearchgate.net The primary formation of these compounds is a result of incomplete combustion of organic materials such as fossil fuels, biomass, and waste. nih.govresearchgate.netnih.gov

Natural sources like forest fires and volcanic eruptions contribute to the environmental load of PAHs. nih.gov However, anthropogenic activities are the predominant source. nih.gov These activities include industrial processes, vehicle exhaust, and domestic heating using coal or wood. nih.gov During combustion, complex chemical reactions lead to the formation of PAH molecules. Mechanisms such as the hydrogen abstraction and acetylene (B1199291) addition (HACA) and the hydrogen abstraction and vinyl acetylene addition (HAVA) are key pathways in the growth of these aromatic structures. mdpi.com

OPAHs can be formed directly during these combustion events. nih.gov For instance, studies on indoor solid fuel combustion have shown that OPAHs are emitted alongside their parent PAH counterparts, with emission factors being significantly influenced by fuel type and combustion efficiency. nih.govresearchgate.net There is a positive correlation between the emission of specific OPAHs and their parent PAHs, suggesting a linked formation mechanism. nih.govresearchgate.net The ratio of an oxygenated PAH to its parent PAH, termed the oxygenation rate, can indicate the potential for OPAH formation during combustion. nih.gov

Environmental Transport and Partitioning in Multimedia Compartments

Once released into the environment, the fate of benzo(a)pyrene is governed by its distinct physical and chemical properties. As a high-molecular-weight PAH, BaP has low aqueous solubility and high lipophilicity. frontiersin.org These characteristics mean it strongly binds to organic matter and particulate matter in various environmental compartments. nih.govepa.gov

In the atmosphere, BaP is predominantly found adsorbed onto particulate matter due to its low volatility. nih.gov This association allows for long-range atmospheric transport. In aquatic systems, BaP released into the water will strongly adsorb to sediments and suspended particulate matter. epa.gov Consequently, it is not expected to remain dissolved in the water column in significant concentrations. epa.gov

In the terrestrial environment, BaP is highly persistent and binds readily to soil particles. epa.govresearchgate.net This strong adsorption limits its mobility and the potential for leaching into groundwater. epa.govresearchgate.net Despite this, trace amounts have been detected in some groundwater sources. researchgate.net The partitioning of BaP in the soil-plant system is also of concern. Plants can absorb BaP from contaminated soil, leading to its accumulation in plant tissues, particularly the roots. nih.gov The bioaccumulation factor, however, can vary depending on the plant species and soil conditions. nih.gov

Abiotic Degradation Processes: Photolysis and Chemical Oxidation

Abiotic degradation processes play a crucial role in the transformation and removal of benzo(a)pyrene from the environment. These processes are primarily driven by photolysis and chemical oxidation.

Photolysis: Benzo(a)pyrene is susceptible to photodegradation, a process where it is broken down by light, particularly UV radiation. researchgate.netnih.gov This process is especially significant for high-molecular-weight PAHs which can readily absorb light energy. researchgate.net On soil surfaces, the rate of photodegradation is influenced by factors such as temperature, soil particle size, and soil depth. nih.gov The presence of photocatalysts like titanium dioxide (TiO₂) or iron(III) oxide (Fe₂O₃) can accelerate the photodegradation of BaP. nih.gov In aquatic environments, photolysis can also be a significant degradation pathway, with rates varying depending on the water body. researchgate.net

Chemical Oxidation: Chemical oxidation is a remediation technique used to treat soils and sediments contaminated with persistent organic pollutants like BaP. nih.govnih.govresearchgate.net This method involves the use of strong oxidizing agents to break down the contaminant molecules. Common oxidants used for this purpose include:

Fenton's reagent (hydrogen peroxide and an iron catalyst): This has been shown to be effective in degrading BaP in soil-washing emulsions. ucm.es

Potassium permanganate (B83412) (KMnO₄) : Studies have demonstrated its ability to reduce the concentration of sorbed BaP in soil. researchgate.net

Sodium persulfate (PS) : Iron-activated sodium persulfate has shown high degradation efficiency for BaP in soil. nih.gov

Bioremediation Strategies for Polycyclic Aromatic Hydrocarbon Derivatives in Contaminated Environments

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up sites contaminated with benzo(a)pyrene. epa.govresearchgate.net This strategy utilizes the metabolic capabilities of microorganisms and plants to degrade or detoxify hazardous compounds. epa.govmdpi.com Microbial degradation is considered the most significant mechanism for the removal of BaP from soil. mdpi.com

Microbial Degradation Efficacy and Biotransformation Enhancement

A wide variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to degrade PAHs. mdpi.comnih.gov Bacteria from genera such as Pseudomonas, Rhodococcus, Mycobacterium, and Bacillus have been identified as effective BaP degraders. frontiersin.orgmdpi.commdpi.com Fungi, particularly white-rot fungi, also play a crucial role in the breakdown of these complex molecules. nih.govmdpi.com

The efficacy of microbial degradation can be enhanced through several strategies:

Bioaugmentation : This involves introducing specific microbial strains with known PAH-degrading capabilities into the contaminated environment. mdpi.com

Biostimulation : This strategy focuses on stimulating the growth and activity of indigenous microbial populations by adding nutrients or other growth-limiting substances. researchgate.net

Co-metabolism : In this process, microorganisms degrade a contaminant while using another compound as their primary carbon and energy source. mdpi.com For instance, the presence of other PAHs like pyrene (B120774) has been shown to enhance the degradation of BaP. mdpi.com

Surfactant Addition : Biosurfactants can increase the bioavailability of hydrophobic compounds like BaP, making them more accessible to microbial degradation. semanticscholar.org

The degradation of BaP by microorganisms involves a series of enzymatic reactions. Ring-hydroxylating dioxygenases are key enzymes that initiate the attack on the aromatic rings. nih.gov The metabolic pathways can lead to the formation of various intermediate metabolites, including dihydrodiols, dicarboxylic acids, and simpler aromatic compounds, which are then further broken down. frontiersin.orgmdpi.comnih.gov

| Microorganism | Degradation Efficiency | Conditions | Source |

|---|---|---|---|

| Pseudomonas aeruginosa PSA5 | 88% of 50 ppm | 25 days of incubation | mdpi.com |

| Rhodococcus sp. NJ2 | 47% of 50 ppm | 25 days of incubation | mdpi.com |

| Bacillus subtilis BMT4 | ~85% of 50 mg/L | 28 days, as sole substrate | mdpi.com |

| Fungi-bacterial coculture (Bacillus and Ascomycota) | 76.12% | 15 days | nih.gov |

| Pseudomonas benzopyrenica BaP3 | ~50% | 6 days | nih.gov |

| Scopulariopsis brevicauli | 82% | 28 days, in liquid medium | mdpi.com |

Factors Influencing Biotransformation Rates in Complex Matrices

The rate and extent of BaP biotransformation in environments like soil and sediment are influenced by a multitude of factors. The chemical's high stability, conferred by its five fused aromatic rings, makes it inherently resistant to degradation. mdpi.com

Key influencing factors include:

Bioavailability : The strong adsorption of BaP to soil organic matter and clay particles can limit its availability to microorganisms. semanticscholar.orgoup.com This is often a major rate-limiting step in the bioremediation of PAHs.

Soil Properties : Physical and chemical properties of the soil, such as pH, temperature, moisture content, and nutrient availability, significantly affect microbial activity and, consequently, degradation rates. mdpi.com

Microbial Community : The presence, diversity, and structure of the microbial community are critical. A robust and diverse community with the necessary enzymatic machinery is essential for effective degradation. mdpi.comnih.gov

Presence of Co-contaminants and Growth Substrates : The presence of other organic compounds can have varied effects. Some may serve as growth substrates and enhance degradation through co-metabolism, while others might be toxic or preferentially degraded, thus inhibiting BaP removal. mdpi.comoup.com For example, the presence of nonaqueous-phase liquids (NAPLs) from petroleum can act as a cosolvent and induce cometabolic pathways, thereby stimulating BaP mineralization. oup.com

Aging of Contamination : Over time, BaP can become sequestered within soil micropores, further reducing its bioavailability. However, studies have also shown that microbial degradation can be higher in aged contaminated soil, possibly due to the adaptation of the microbial community. mdpi.com

Analytical Methodologies for the Detection and Characterization of Methoxy and Hydroxybenzo a Pyrene Derivatives in Research

Chromatographic Techniques for Metabolite Separation and Quantification

Chromatography is the cornerstone for isolating specific BaP metabolites from intricate mixtures. The choice between liquid and gas chromatography is typically dictated by the volatility and thermal stability of the target analytes.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites. mdpi.com Reversed-phase HPLC, often using a C18 column, is highly effective for separating BaP metabolites based on their polarity. nih.gov Gradient elution, where the mobile phase composition is changed over time (e.g., from a water/acetonitrile mixture to pure acetonitrile), allows for the resolution of a wide range of metabolites within a single analytical run. nih.govresearchgate.net

Fluorescence detection is particularly well-suited for BaP derivatives due to their native fluorescent properties, offering high sensitivity and selectivity. mdpi.comnih.gov Specific excitation and emission wavelengths can be optimized for target analytes. For instance, BaP analysis can be performed with an excitation wavelength of 361 nm and an emission wavelength of 405 nm. mdpi.com This specificity minimizes interference from other compounds in the matrix. nih.gov The coupling of HPLC with fluorescence detection provides a powerful tool for quantifying BaP metabolites in various samples, including tobacco, heat-treated foods, and biological fluids. mdpi.comrsc.orgcanada.ca For complex samples where co-elution might occur, collecting HPLC fractions for further analysis by other techniques is a common strategy to ensure unambiguous identification. mdpi.com

Table 1: Representative HPLC-Fluorescence Parameters for BaP Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Eclipse PAH column (250 mm x 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Gradient of acetonitrile and water | mdpi.comresearchgate.net |

| Flow Rate | 1.5 - 2.0 mL/min | mdpi.commdpi.com |

| Fluorescence Detection (BaP) | Excitation: ~361-380 nm, Emission: ~405-430 nm | nih.govmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies for Hydroxylated Forms

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical choice, offering excellent chromatographic resolution and definitive identification through mass spectra. researchgate.net However, hydroxylated metabolites like 6-Methoxybenzo(a)pyren-1-ol and other hydroxybenzo[a]pyrenes (OH-BaP) are often non-volatile. Therefore, a derivatization step is necessary to increase their volatility and thermal stability. researchgate.netpku.edu.cn

A common derivatization strategy involves converting the hydroxyl groups into silyl ethers. Reagents such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogen of the hydroxyl group with a less polar and more stable tert-butyldimethylsilyl (TBDMS) group. coresta.org This process significantly improves the chromatographic behavior of the analytes, allowing for sharp peaks and better separation on the GC column. coresta.org Following separation, the mass spectrometer provides detailed structural information, enabling confident identification and sensitive quantification, often in selected ion monitoring (SIM) mode to enhance sensitivity for low-concentration analytes. mdpi.com This approach has been successfully used for the ultra-sensitive quantification of biomarkers like 3-hydroxybenzo[a]pyrene in human urine. nih.gov

Mass Spectrometry Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of BaP metabolites, providing molecular weight information and structural details crucial for unambiguous identification. It is often coupled with a chromatographic separation technique like HPLC or GC. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This capability is invaluable for distinguishing between different BaP metabolites that may have the same nominal mass but different elemental formulas. When coupled with liquid chromatography (LC-HRMS), it becomes a powerful platform for comprehensive metabolite profiling in complex biological samples. nih.gov Techniques like atmospheric pressure chemical ionization (APCI) can be more effective than traditional electrospray ionization (ESI) for detecting oxygenated PAHs, offering enhanced sensitivity. nih.govchromatographyonline.com

Table 2: HRMS Data for Selected BaP Metabolites

| Metabolite | Chemical Formula | Calculated Monoisotopic Mass (Da) | Observed m/z | Reference |

|---|---|---|---|---|

| 3-Hydroxybenzo[a]pyrene | C20H12O | 268.0888 | 268.0883 | researchgate.net |

| Benzo[a]pyrene-7,8-dione | C20H10O2 | 282.0681 | 282.0675 | researchgate.net |

| Benzo[a]pyrene-1,6-dione | C20H10O2 | 282.0681 | 282.0675 | researchgate.net |

Nanoelectrospray Ionization for Direct Analysis in Biological Samples

Nanoelectrospray ionization (nano-ESI) is a variation of ESI that utilizes very low flow rates (nL/min), leading to increased ionization efficiency and reduced matrix effects. This makes it particularly suitable for the direct analysis of trace amounts of analytes in complex biological samples with minimal sample preparation. acs.org The effectiveness of nano-ESI can be enhanced through Nanodroplet Interfacial Ionization (NII), which extends its applicability to less polar molecules like PAHs and their derivatives. acs.org This technique relies on interfacial reactions at the nanodroplet surface to drive the ionization process, holding significant potential for toxicological studies at the single-cell level. acs.org

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental for the structural characterization of isolated BaP metabolites. Techniques like UV-Vis absorption, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) provide complementary information.

Fluorescence Spectroscopy is highly sensitive for detecting PAHs and their hydroxylated metabolites. nih.gov Each compound exhibits a characteristic excitation and emission spectrum, which can be used for identification. For instance, benzo[a]pyrene (B130552) displays maximum fluorescence signals at emission wavelengths of 405 nm, 426 nm, and 455 nm when excited at specific wavelengths like 365 nm and 385 nm. nih.gov For complex mixtures where spectra overlap, techniques like laser-excited time-resolved Shpol'skii spectroscopy can provide highly resolved spectral data for unambiguous identification. rsc.org

Spectrophotometry , including UV-Vis spectroscopy, provides information about the electronic structure of the molecules. The Type I substrate binding spectra produced when benzo[a]pyrene interacts with enzymes like cytochrome P450 can be used to study metabolic processes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the complete chemical structure of a molecule. While not typically used for routine quantification due to lower sensitivity compared to MS, it is essential for characterizing novel metabolites or confirming the structure of synthesized standards. Techniques like 13C NMR provide detailed information on the carbon framework of the molecule. nih.gov

Q & A

Basic Synthesis and Purification

Q: What are the established synthetic routes for 6-Methoxybenzo(a)pyren-1-ol, and how can purity be optimized during synthesis? A: Synthesis typically involves functionalization of benzo(a)pyrene (BaP) derivatives. For example, phenolic derivatives like benzo[a]pyren-1-ol are synthesized via regioselective hydroxylation or methoxylation. Key steps include:

- Precursor Selection : Use isotopically labeled precursors (e.g., 13C) for tracking metabolic pathways, as demonstrated in BaP phenol synthesis .

- Catalytic Conditions : Reactions often employ catalysts (e.g., 10 mol% Q catalyst) at 25°C for 72–96 hours, achieving yields >80% for structurally related compounds .

- Purification : Column chromatography (silica gel, PE/ethyl ether gradients) and HPLC are critical for isolating enantiomers and ensuring stereochemical purity (>99% ee in some cases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.